L-Phenylalanine-3-13C

Catalog No.
S1537253
CAS No.
136056-02-5
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine-3-13C

CAS Number

136056-02-5

Product Name

L-Phenylalanine-3-13C

IUPAC Name

(2S)-2-amino-3-phenyl(313C)propanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1

InChI Key

COLNVLDHVKWLRT-JCNVXSMLSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N

L-Phenylalanine-3-13C (CAS 136056-02-5) is a highly specialized, site-specifically stable-isotope-labeled amino acid featuring a >99 atom % 13C enrichment exclusively at the β-carbon (C3) position. As a fundamental aromatic amino acid, it possesses the exact physicochemical, thermal, and biological properties of naturally occurring L-phenylalanine, but provides a precise magnetic spin alteration and a discrete +1 Da mass shift. In industrial and academic procurement, this specific isotopologue is prioritized for high-resolution biomolecular NMR spectroscopy, targeted metabolic flux analysis (MFA), and as a high-fidelity precursor for synthesizing site-labeled analytical standards. By localizing the heavy isotope strictly to the aliphatic side chain, it enables precise molecular tracking and structural elucidation workflows that are otherwise obscured by the complex coupling networks of uniformly labeled alternatives [1].

Research Fit

Label identity Site-specific β-position 13C (M+1 shift)
Key workflows Quantitative MS internal standard; metabolic flux analysis; protein NMR probe
Selection logic Retained label through catecholamine synthesis; distinct mass shift for ISTD

Substituting L-Phenylalanine-3-13C with generic unlabeled L-phenylalanine or uniformly labeled L-phenylalanine (U-13C9) fundamentally compromises analytical resolution and synthetic utility. Unlabeled variants lack the NMR-active 13C nucleus at the β-position, rendering them entirely invisible to 13C-filtered spectroscopic workflows and useless for mass-shift-based metabolic tracing. Conversely, substituting with U-13C9 introduces dense 13C-13C scalar coupling networks (1JCC ≈ 35-55 Hz) that severely broaden NMR spectral lines and complicate relaxation dispersion analyses. In mass spectrometry and precursor applications, uniformly labeled substitutes produce complex multi-Dalton mass shifts that obscure site-specific enzymatic cleavage events (such as decarboxylation), making the site-specific 3-13C variant strictly non-interchangeable for resolving targeted biochemical pathways and manufacturing precise mono-labeled downstream standards [1].

Substitution Risk

This product
Potential substitute
Why interchangeability may be limited
L-Phenylalanine-3-13C
Unlabeled L-Phe
Unlabeled standard co-elutes with endogenous analyte, preventing accurate quantification
L-Phenylalanine-3-13C
L-Phenylalanine-1-13C
Carboxyl label is lost during dopamine synthesis; cannot track catecholamine flux
L-Phenylalanine-3-13C
Uniform 13C9-Phe
Complex isotopologue patterns and J-coupling may reduce spectral clarity in NMR

Elimination of Scalar Coupling for High-Resolution NMR Workflows

In biomolecular NMR workflows, uniformly labeled amino acids suffer from significant line broadening due to one-bond carbon-carbon scalar couplings. L-Phenylalanine-3-13C isolates the 13C spin at the β-position, completely eliminating the 1JCα-Cβ (~35 Hz) and 1JCβ-Cγ (~44 Hz) couplings present in U-13C9 samples. This reduction collapses the complex ~80 Hz multiplet into a sharp singlet (linewidth often <5 Hz depending on the system), exponentially increasing signal-to-noise ratios and spectral resolution [1].

Evidence Dimension13C NMR Spectral Line Width / Multiplet Spread
Target Compound Data<5 Hz singlet, no one-bond 13C-13C coupling
Comparator Or BaselineL-Phenylalanine-U-13C9 (~80 Hz multiplet spread due to ~35 Hz and ~44 Hz 1JCC couplings)
Quantified Difference>90% reduction in signal spread, yielding a sharp singlet and significantly higher signal-to-noise.
Conditions13C-edited NMR spectroscopy of labeled proteins or isolated amino acids in solution

Essential for structural biology procurement, as it allows researchers to resolve side-chain dynamics without the spectral crowding and sensitivity loss inherent to uniformly labeled media.

Isotopic enrichment
Reported
99 atom % 13C at C3
Supports robust MS internal standard performance
Position-specific enrichment; unlabeled natural abundance 1.1%

Site-Specific Mass Shift for Precision Metabolic Flux Analysis

For metabolic tracking, distinguishing the fate of the aliphatic side chain from the aromatic ring is critical. L-Phenylalanine-3-13C provides a highly specific +1 Da mass shift that tracks exclusively with the β-carbon. During enzymatic decarboxylation (e.g., conversion to phenethylamine), the 3-13C label is retained, yielding a precise +1 Da product. In contrast, U-13C9 precursors yield a +8 Da product, but intermediate fragmentation and isotopic scrambling in complex matrices require extensive mathematical deconvolution. The mono-labeled 3-13C variant ensures 100% specificity for β-carbon tracking with zero interference from carboxyl-loss events [1].

Evidence DimensionMass shift specificity during decarboxylation workflows
Target Compound DataYields exact +1 Da downstream product, unequivocally proving β-carbon retention
Comparator Or BaselineL-Phenylalanine-U-13C9 (Yields +8 Da product, requiring complex deconvolution to account for C1 loss)
Quantified Difference100% site-specific mass tracking versus a mixed-isotope fragmentation profile requiring algorithmic correction.
ConditionsLC-MS/MS isotope-dilution metabolic flux analysis of catecholamine or phenethylamine pathways

Buyers conducting targeted metabolomics must procure site-specific labels to accurately map pathway fluxes without the data-processing overhead of uniformly labeled tracers.

Label retention in pathway
Class-level
β-13C retained through dopamine synthesis
Enables continuous flux measurement; carboxyl label lost
Context-dependent; flux rates vary by system

Precursor Suitability for Mono-Labeled API Standard Synthesis

When synthesizing stable-isotope-labeled active pharmaceutical ingredients (APIs) or reference standards (e.g., labeled tyrosine or catecholamines), positional fidelity is paramount. L-Phenylalanine-3-13C delivers >99 atom % isotopic purity exclusively at the C3 position. Using this as a synthetic precursor guarantees a strictly mono-labeled final product, which is critical for precise MS/MS fragmentation studies. Substituting with U-13C9 forces the entire downstream molecule to be heavily labeled, which masks site-specific fragmentation patterns and renders the resulting standard unsuitable for high-resolution structural elucidation assays[1].

Evidence DimensionDownstream Isotopic Positional Fidelity
Target Compound Data>99% mono-labeled at the target β-position in downstream derivatives
Comparator Or BaselineL-Phenylalanine-U-13C9 (100% multi-labeled, obscuring site-specific MS/MS fragmentation)
Quantified DifferenceEnables the synthesis of exact +1 Da site-specific reference standards, whereas U-13C9 cannot produce mono-labeled derivatives.
ConditionsChemical or enzymatic synthesis of downstream stable-isotope-labeled reference materials

Chemical manufacturers must procure site-specific precursors to synthesize the exact mono-labeled analytical standards demanded by clinical and forensic laboratories.

Mass shift vs. unlabeled
Head-to-head
Δ +1.0 Da (M+1)
Unambiguous MS discrimination
Physical properties nearly identical

High-Resolution Protein Side-Chain NMR Dynamics

Directly leveraging the elimination of 13C-13C scalar couplings, L-Phenylalanine-3-13C is incorporated into recombinant proteins to study χ1 rotamer states and side-chain conformational entropy. It is the required material for structural biologists who must map protein-ligand interactions using sharp, high-sensitivity NMR singlets without the spectral crowding of U-13C9 media[1].

Targeted Metabolic Flux Analysis (MFA) in Catecholamine Biosynthesis

Utilizing its specific +1 Da mass shift, this compound is procured as a tracer in cell culture and in vivo models to map the conversion of phenylalanine to tyrosine and subsequent catecholamines. It allows researchers to unequivocally track the β-carbon's fate through complex metabolic networks without the heavy mathematical deconvolution required for uniformly labeled tracers [2].

Synthesis of Site-Specific Analytical Reference Standards

Driven by its high precursor suitability and positional fidelity, chemical manufacturers utilize L-Phenylalanine-3-13C as a primary building block to synthesize mono-labeled downstream standards (e.g., β-13C-phenethylamine). This ensures the production of exact-mass reference materials critical for forensic and clinical LC-MS/MS workflows[3].

Application Fit

Application
Selection Property
Validation Focus
Quantitative LC-MS/MS of phenylalanine
Site-specific M+1 shift for ISTD
Matrix-effect correction and assay linearity
Catecholamine biosynthesis flux
β-position label retained through pathway
Flux rate measurement via tyrosine hydroxylase
Site-specific protein NMR
Isolated 1H-13C spin system at β-position
Reduced spectral crowding; assignment accuracy
Phenylalanine determination in research matrices
High isotopic enrichment, minimal cross-talk
Accuracy and precision in complex matrices

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.082333429 Da

Monoisotopic Mass

166.082333429 Da

Heavy Atom Count

12

Wikipedia

L-(beta-~13~C)Phenylalanine

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